Dimethoxythiophene

Organic Synthesis Monomer Production Conductive Polymers

3,4-Dimethoxythiophene (DMOT, CAS 51792-34-8) is a dialkoxy-substituted thiophene monomer with the molecular formula C6H8O2S and a molecular weight of 144.19 g/mol. Its core utility in materials science stems from the electron-donating nature of the two methoxy groups at the 3- and 4- positions of the thiophene ring.

Molecular Formula C6H8O2S
Molecular Weight 144.19 g/mol
Cat. No. B8504030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxythiophene
Molecular FormulaC6H8O2S
Molecular Weight144.19 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1)OC
InChIInChI=1S/C6H8O2S/c1-7-5-3-4-9-6(5)8-2/h3-4H,1-2H3
InChIKeyJBOAELCPSXBGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxythiophene (DMOT) as a Versatile Monomer and Precursor in Conductive Polymer Procurement


3,4-Dimethoxythiophene (DMOT, CAS 51792-34-8) is a dialkoxy-substituted thiophene monomer with the molecular formula C6H8O2S and a molecular weight of 144.19 g/mol [1]. Its core utility in materials science stems from the electron-donating nature of the two methoxy groups at the 3- and 4- positions of the thiophene ring. This substitution pattern significantly alters the electronic properties of the resulting polymers compared to unsubstituted thiophene, leading to lower oxidation potentials and altered bandgaps [2]. Beyond direct polymerization, a primary industrial application of DMOT is as a precursor in the synthesis of 3,4-ethylenedioxythiophene (EDOT) and other functionalized thiophene monomers via transetherification reactions [3].

3,4-Dimethoxythiophene (DMOT) vs. Generic Thiophene Monomers: Why Direct Substitution is Not Feasible


Direct substitution of 3,4-dimethoxythiophene with unsubstituted thiophene or other alkyl-substituted analogs in polymer synthesis or as a chemical precursor is not chemically equivalent and will result in a material with fundamentally different properties. The presence of the two electron-donating methoxy groups on DMOT significantly lowers its oxidation potential compared to thiophene, enabling electropolymerization at lower voltages and altering the electronic structure of the final polymer, including its HOMO/LUMO levels and bandgap [1]. Furthermore, DMOT's unique reactivity, specifically its ability to undergo transetherification with diols, is a key synthetic pathway to produce critical monomers like EDOT and ProDOT derivatives, a transformation that is not possible with simple thiophene or mono-substituted analogs [2]. Therefore, in any scientific or industrial workflow—whether for direct polymer synthesis or as an intermediate—substituting DMOT with a generic thiophene would lead to a failed synthesis or a polymer product with off-specification electronic and electrochemical performance.

Quantitative Differentiation of 3,4-Dimethoxythiophene (DMOT) Against Key Comparators


Versatile Precursor: High-Yield Conversion to EDOT and Functional Monomers via Transetherification

Unlike thiophene or 3-alkylthiophenes, 3,4-dimethoxythiophene is a direct precursor to 3,4-ethylenedioxythiophene (EDOT) and substituted ProDOT monomers. A key differentiator is its ability to undergo transetherification with diols. For instance, DMOT can be converted to EDOT in a reported yield of 86.4%, which is demonstrably higher than the 80.6% yield reported for a direct EDOT synthesis route [1]. This high-yield conversion is a critical factor in procurement for EDOT manufacturing, as it directly impacts material costs and process efficiency.

Organic Synthesis Monomer Production Conductive Polymers

Electrochromic Tuning: Copolymerization of DMOT Reduces Oxidation Potential and Enhances Switching Performance vs. Branched Alkoxy Analogs

In the synthesis of red-to-transmissive electrochromic polymers, the random incorporation of 3,4-dimethoxythiophene (DMOT) into a polymer backbone with 3,4-di(2-ethylhexyloxy)thiophene provides significant and quantifiable performance advantages over a homopolymer of the branched alkoxy monomer alone. The resulting copolymer (ECP-red) exhibits a lower half-wave potential (E1/2) of 0.21 V versus Ag/Ag+, a substantial decrease from the 0.37 V observed for the non-DMOT analog (ECP-orange) [1]. This is coupled with an increased optical contrast (60% T vs. 48% T) and a significantly faster switching time (2.3 s vs. 5.3 s to reach 95% of full contrast) [1].

Electrochromic Devices Smart Windows Display Technology

Conductivity Enhancement via Mechanical Orientation: Achieving 120 S/cm in Stretched PDMT Films

While pristine poly(3,4-dimethoxythiophene) (PDMT) films exhibit a baseline conductivity of 64 S/cm when doped with perchlorate, a key differentiator is its significant response to mechanical orientation [1]. Simple stretching of the film to just 1.2 times its original length nearly doubles its conductivity to 120 S/cm in the direction of stretch [1]. This property offers a unique post-synthesis processing route to enhance material performance that is not universally applicable to all conductive polymers. While PEDOT systems can achieve higher absolute conductivities (often >500 S/cm), this is typically achieved through complex formulation and doping strategies rather than simple mechanical orientation [2].

Conductive Polymers Flexible Electronics Material Processing

Solid-State Polymerization: Dimethoxy Substituent Yields Different Electrochemical Profile Compared to Ethylenedioxy Analog

In a direct comparative study of terthiophene derivatives synthesized via solid-state polymerization, the dimethoxy-substituted polymer, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) or poly(TMT), was benchmarked against its ethylenedioxy-substituted analog, poly(TET) [1]. The comparison revealed that the dimethoxy-substituted polymer did not display higher crystallinity, thermal stability, conductivity, or electrochemical activity than the ethylenedioxy-substituted one [1]. This explicit head-to-head comparison is crucial for materials selection, as it quantifiably demonstrates that for applications demanding maximum conductivity and stability, the ethylenedioxy bridge (as in PEDOT) may be superior, whereas the dimethoxy substitution offers a different balance of properties, such as the electrochromic and processing advantages detailed in other evidence items.

Solid-State Synthesis Terthiophene Polymers Electrochemical Activity

Evidence-Based Application Scenarios for 3,4-Dimethoxythiophene (DMOT) in R&D and Industrial Procurement


Scalable Synthesis of EDOT and ProDOT Monomer Derivatives

3,4-Dimethoxythiophene is the procurement choice for laboratories and manufacturers synthesizing 3,4-ethylenedioxythiophene (EDOT) or substituted 3,4-propylenedioxythiophene (ProDOT) monomers. This is supported by its high-yield conversion of 86.4% via transetherification, which is superior to alternative direct EDOT synthesis routes with yields around 80.6% [1]. This established synthetic pathway, which also enables the creation of chiral and regioregular PEDOT derivatives [2], makes DMOT an essential starting material for cost-effective and versatile monomer production.

Development of Fast-Switching, High-Contrast Red Electrochromic Polymers

For researchers developing red-to-transmissive electrochromic materials for smart windows or low-power displays, DMOT is a critical comonomer. Quantitative evidence shows that its incorporation into a polymer backbone reduces the oxidation half-potential by 0.16 V, increases optical contrast by 12% T, and reduces switching time by 3.0 seconds compared to a non-DMOT analog [1]. These performance gains are directly linked to the steric and electronic effects of the dimethoxy substituent, providing a clear rationale for its use in advanced electrochromic formulations.

Processing of Flexible Conductive Films with Tunable Anisotropic Conductivity

Poly(3,4-dimethoxythiophene) (PDMT) films present a unique opportunity for creating conductive materials where performance can be enhanced post-synthesis. The ability to nearly double the material's conductivity from 64 S/cm to 120 S/cm through simple mechanical stretching to 1.2x its length [1] offers a distinct processing advantage. This property is particularly valuable for applications in flexible and stretchable electronics where directional conductivity and mechanical compliance are required, providing a tunable performance lever not readily available in other conductive polymer systems.

Research on Optoelectronic Property Tuning in Donor-Acceptor Copolymers

DMOT is a valuable building block in donor-acceptor (D-A) copolymers for organic photovoltaics and other optoelectronic devices. Its electron-rich nature allows for fine-tuning of the polymer's HOMO/LUMO energy levels and optical bandgap. As demonstrated in studies of non-fullerene acceptors, the incorporation of a dimethoxythiophene spacer can lead to a narrow bandgap of 1.46 eV and an upshifted LUMO level, which are beneficial for achieving higher open-circuit voltages (VOC) and improved device efficiencies [1]. This makes DMOT a strategic monomer for precisely engineering the electronic structure of advanced polymeric semiconductors.

Technical Documentation Hub

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